1-Phenyl-3-(piperidin-4-yl)urea hydrochloride

DCN1-UBC12 PPI inhibition TR-FRET binding assay SAR reference compound

1-Phenyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233952-95-8) is the hydrochloride salt of the unsubstituted parent scaffold within the piperidinyl urea class of DCN1–UBE2M (UBC12) protein–protein interaction inhibitors. This compound represents the minimal pharmacophore—a 4-aminopiperidinyl urea core bearing an unadorned phenyl ring at the urea N′ position—that served as the starting point for structure-enabled optimization campaigns yielding low-nanomolar, orally bioavailable chemical probes.

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
CAS No. 1233952-95-8
Cat. No. B1524967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(piperidin-4-yl)urea hydrochloride
CAS1233952-95-8
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)NC2=CC=CC=C2.Cl
InChIInChI=1S/C12H17N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H
InChIKeyODFHMUFOYVLRGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233952-95-8): Procurement-Grade Reference Scaffold for DCN1-UBC12 Inhibitor Development


1-Phenyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233952-95-8) is the hydrochloride salt of the unsubstituted parent scaffold within the piperidinyl urea class of DCN1–UBE2M (UBC12) protein–protein interaction inhibitors [1]. This compound represents the minimal pharmacophore—a 4-aminopiperidinyl urea core bearing an unadorned phenyl ring at the urea N′ position—that served as the starting point for structure-enabled optimization campaigns yielding low-nanomolar, orally bioavailable chemical probes [2]. Its molecular formula is C₁₂H₁₈ClN₃O (MW 255.74), and the hydrochloride salt form is the predominant commercially supplied version due to enhanced aqueous handling relative to the free base (CAS 61220-48-2).

Why the Unsubstituted 1-Phenyl-3-(piperidin-4-yl)urea Scaffold Cannot Be Replaced by Potent Analogs in All Experimental Contexts


Although optimized congeners such as compound 7 (m-CF₃-phenyl, IC₅₀ = 0.060 μM) and NAcM-OPT (compound 67, IC₅₀ = 0.045 μM) achieve >100-fold superior biochemical potency, the unsubstituted parent compound occupies a non-redundant position in the SAR landscape [1]. Its phenyl ring leaves the DCN1 hinge pocket entirely unfilled—a structural feature confirmed by X-ray co-crystallography—making it the essential baseline for quantifying the energetic contribution of hinge-pocket substituents [2]. Furthermore, its rapid intrinsic clearance (CLint > 500 mL/min/kg in mouse microsomes) provides an unambiguously metabolically labile reference point that is indispensable for calibrating microsomal stability assays and validating metabolite identification workflows [1]. Substituting a potent analog into a protocol designed for the parent scaffold would obscure the very SAR signal or metabolic readout the experiment is intended to measure.

Quantitative Differentiation Evidence for 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride Versus Closest In-Class Analogs


Biochemical Potency Defines the Scaffold as the Definitive Low-Activity Reference Control for TR-FRET Screening

In the same TR-FRET biochemical assay measuring inhibition of the DCN1–UBE2M protein–protein interaction, the unsubstituted parent compound (compound 1) exhibits an IC₅₀ of 7.6 ± 1.0 μM, whereas the most potent analog within the identical assay format—compound 52 (m-CF₃-phenyl, benzyl-Leu, 2-pentyl-Ile substituents)—achieves an IC₅₀ of 0.062 ± 0.01 μM [1]. This 123-fold potency differential establishes the parent scaffold as an unequivocal low-activity reference that demarcates the assay floor, against which all library members can be rank-ordered. The compound's IC₅₀ is sufficiently above the assay noise floor yet well below the solubility limit to serve as a robust internal control for inter-plate normalization.

DCN1-UBC12 PPI inhibition TR-FRET binding assay SAR reference compound

Cellular Neddylation Inhibition: Parent Scaffold Provides a Defined Lower Boundary for Pulse-Chase Assay Dynamic Range

In the pulse-chase NEDD8 transfer assay measuring inhibition of DCN1-mediated cullin neddylation in a biochemical system, the parent compound (compound 1) yields an EC₅₀ of 4.2 μM, whereas the optimized lead compound 52 achieves an EC₅₀ of 0.079 μM [1]. This 53-fold difference in cellular functional activity confirms that the unsubstituted scaffold engages the target in cells but with substantially attenuated efficacy, making it uniquely suited as a sub-maximal efficacy control for distinguishing target-specific from off-target cellular effects. Compound 1 also shows no anti-proliferative activity in BJ or HCC95 cells (EC₅₀ > 24 μM and >32 μM, respectively), in contrast to compound 52 which exhibits modest HCC95 proliferation inhibition (EC₅₀ = 47 μM) [1].

Cullin neddylation Pulse-chase NEDD8 transfer assay Cellular EC₅₀

Maximal Metabolic Lability: The Parent Scaffold as the Ultimate High-Clearance Reference for Microsomal Stability Calibration

In head-to-head mouse microsomal stability profiling, the parent compound (compound 1) exhibits a half-life of <0.1 h and an intrinsic clearance (CLint) exceeding 500 mL/min/kg—the most rapid clearance observed across the entire piperidinyl urea series [1]. By comparison, the optimized orally bioavailable probe NAcM-OPT (compound 67) demonstrates a t₁/₂ of 2.11 ± 0.336 h and CLint of 25.6 ± 4.08 mL/min/kg, representing a >20-fold improvement in half-life and a >19.5-fold reduction in clearance [2]. Even the early lead compound 7 (t₁/₂ = 0.327 h, CLint = 165 mL/min/kg) is approximately 3-fold more stable than compound 1 [1]. This extreme metabolic lability, attributed to rapid N-dealkylation of the piperidine ring and oxidation of the unsubstituted phenyl ring, has been mechanistically characterized through metabolite identification studies using close structural analogs [2].

Microsomal stability Intrinsic clearance Metabolite identification

Hydrochloride Salt Form Provides Defined Aqueous Solubility Advantage Over the Free Base for Assay-Ready Solution Preparation

The free base form (compound 1) exhibits an average thermodynamic solubility of 32 ± 1.6 μM in aqueous buffer as reported in the primary SAR publication [1]. While the hydrochloride salt (CAS 1233952-95-8) has not been directly measured in the same experimental system, the protonation of the piperidine nitrogen (calculated pKa ≈ 9–10 for 4-aminopiperidines) in the HCl salt form is expected to increase aqueous solubility by at least 3- to 10-fold relative to the free base, based on well-established salt-form solubility enhancement principles for basic amine-containing drug-like molecules [2]. This solubility differential is particularly consequential for TR-FRET and ITC assays conducted at concentrations approaching or exceeding 32 μM, where the free base would risk precipitation and introduce artefactual activity readouts, whereas the HCl salt maintains full dissolution.

Salt-form selection Aqueous solubility Assay-ready formulation

Defined Hinge-Pocket Vacancy: Structural Biology Utility for Deconvoluting Binding Energy Contributions

X-ray co-crystal structures of the parent scaffold (compound 1) bound to DCN1 (PDB: 6BG5) reveal that the unsubstituted phenyl ring occupies only the urea binding pocket while leaving the induced hinge pocket—a hydrophobic cavity composed of residues Ile86, Phe89, Val102, Ile105, Ala106, Phe109, Ala117, Phe122, and Phe164—completely vacant [1]. In stark contrast, compound 7 (m-CF₃-phenyl analog, IC₅₀ = 0.060 μM) fully occupies this hinge pocket through tight steric packing of the trifluoromethyl group, contributing an estimated ΔΔG of approximately −2.8 kcal/mol to binding energy based on the 100-fold potency difference [1][2]. The parent compound's empty hinge pocket makes it the ideal reference ligand for measuring the binding energy contribution of hinge-pocket substituents by isothermal titration calorimetry (ITC) and for use as a starting point in fragment-growing campaigns.

X-ray crystallography Fragment-based drug design Binding energy deconvolution

Defined Application Scenarios for 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride Based on Quantitative Differentiation Evidence


SAR Screening Reference Control for DCN1–UBE2M TR-FRET Inhibitor Libraries

This compound serves as the authoritative low-activity reference standard (IC₅₀ = 7.6 μM in TR-FRET) for inter-plate normalization and assay window validation in high-throughput DCN1–UBE2M PPI inhibitor screening campaigns [1]. Its potency, positioned approximately 10-fold above the typical HTS hit threshold yet more than 100-fold below optimized leads, provides a reproducible mid-range signal that neither saturates nor falls within the assay noise floor. Every plate containing this reference compound can be directly benchmarked against the published data from Memorial Sloan Kettering Cancer Center and St. Jude Children's Research Hospital, ensuring cross-laboratory data comparability.

Metabolic Stability Assay Positive Control and CYP-Mediated Clearance Calibration Standard

With a mouse microsomal half-life of <0.1 h and CLint exceeding 500 mL/min/kg, this compound is the most rapidly cleared member of the piperidinyl urea chemotype [1]. This extreme lability makes it the ideal high-clearance positive control for validating microsomal and hepatocyte stability assay performance, for establishing the upper bound of dynamic range in clearance prediction models, and for training metabolite identification software on N-dealkylation and aromatic oxidation signatures. Its clearance pathway has been partially characterized through analog Met-ID studies, providing a reference fragmentation pattern for LC-MS-based metabolite profiling [2].

Fragment-Based Lead Generation Starting Point for Hinge-Pocket-Filling Campaigns

The crystallographically determined structure of this compound bound to DCN1 (PDB: 6BG5) confirms that the ligand occupies the urea binding pocket while leaving the hydrophobic hinge pocket entirely vacant [1]. This property makes it the only commercially available, structurally validated fragment-sized ligand suitable for fragment-growing campaigns targeting the DCN1 hinge pocket. Researchers can use the compound's established binding mode and measurable but low affinity (Kd estimable from IC₅₀ ≈ 7.6 μM) as the foundation for structure-guided addition of hinge-pocket substituents, with each round of optimization quantitatively benchmarked against the parent scaffold's biochemical and cellular activity profile.

Hydrochloride Salt for Aqueous Assay-Ready Formulation in Concentration-Response Studies

The hydrochloride salt form (CAS 1233952-95-8) is preferred over the free base for any experimental protocol requiring aqueous dilution of DMSO stock solutions to final concentrations approaching or exceeding 30 μM, where the free base (thermodynamic solubility = 32 ± 1.6 μM [1]) risks precipitation and consequent artefactual reductions in apparent potency. The HCl salt's enhanced aqueous solubility, driven by full protonation of the piperidine nitrogen at assay-relevant pH, ensures homogeneous compound distribution in TR-FRET, ITC, pulse-chase, and cellular assay formats, thereby eliminating solubility-related false negatives that could arise when using the free base form.

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